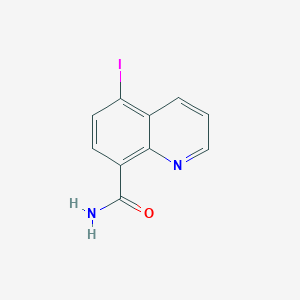

5-Iodoquinoline-8-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.08 g/mol |

IUPAC Name |

5-iodoquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7IN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |

InChI Key |

YPHNEAPSPUQGFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodoquinoline 8 Carboxamide and Its Precursors

Retrosynthetic Analysis of the 5-Iodoquinoline-8-carboxamide Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis reveals several key disconnections that suggest plausible forward synthetic routes.

The most intuitive initial disconnection is that of the amide bond (a C-N disconnection). This simplifies the target molecule into 5-iodoquinoline-8-carboxylic acid and a corresponding amine. This step is based on the reliability of amide bond formation, a fundamental reaction in organic synthesis.

Further disconnection of the 5-iodoquinoline-8-carboxylic acid intermediate focuses on the carbon-iodine bond (a C-I disconnection). This suggests a late-stage iodination of a quinoline-8-carboxylic acid precursor. Such a strategy relies on achieving high regioselectivity to install the iodine atom specifically at the C-5 position.

Finally, the quinoline-8-carboxylic acid core can be deconstructed through disconnections that break the heterocyclic ring. This leads back to simpler aniline (B41778) and carbonyl-containing precursors, suggesting established quinoline (B57606) synthesis methodologies like the Doebner or Pfitzinger reactions as potential starting points for building the foundational scaffold. amazonaws.comyoutube.com

Direct Synthesis Approaches to Iodoquinolines

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic systems. These methods avoid the need for pre-functionalized substrates, streamlining the synthetic process.

Regioselective Halogenation on Quinoline-8-carboxamide (B1604842) Derivatives (e.g., Iron(III)-Catalyzed Methodologies)

The direct installation of a halogen at the C-5 position of an existing quinoline-8-carboxamide scaffold is a highly efficient strategy. Research has demonstrated that 8-substituted quinolines can undergo highly regioselective C-H halogenation at the geometrically remote C-5 position. rsc.org An operationally simple, metal-free protocol has been established using trihaloisocyanuric acids as the halogen source. rsc.org This method proceeds under mild conditions, at room temperature and open to the air, offering excellent functional group tolerance.

While the specific use of iron(III)-catalysis for this exact transformation is less commonly cited than metal-free approaches, iron-catalyzed reactions are well-known in quinoline synthesis and functionalization. chemistryviews.orgmdpi.comresearchgate.net For instance, iron(III)-catalyzed three-component coupling reactions are used to synthesize substituted quinolines. chemistryviews.org However, for the specific task of C-5 halogenation of 8-amidoquinolines, metal-free methods using reagents like N-iodosuccinimide (NIS) or other iodine sources have proven highly effective and regioselective. rsc.orgresearchgate.net

| Precursor | Reagent | Catalyst/Conditions | Position of Halogenation | Yield |

|---|---|---|---|---|

| N-(quinolin-8-yl)benzamide | Trichloroisocyanuric acid (TCCA) | Metal-free, Room Temp | C5 | Excellent |

| N-(quinolin-8-yl)pivalamide | Tribromoisocyanuric acid (TBCA) | Metal-free, Room Temp | C5 | High |

| 8-Methoxyquinoline | N-Iodosuccinimide (NIS) | Metal-free, Room Temp | C5 | Good |

Iodination of Quinoline Precursors at C-5 Position

Introducing the iodine atom onto the quinoline ring before the formation or modification of the 8-carboxamide group is another viable pathway. The challenge lies in controlling the position of iodination. Direct iodination of quinoline often leads to a mixture of products or favors other positions, such as C-3. scispace.comrsc.org

However, the presence of a directing group at the C-8 position can effectively steer the electrophilic or radical iodination to the C-5 position. researchgate.net For example, 8-aminoquinoline (B160924) derivatives have been shown to undergo Ni-catalyzed regioselective C-5 halogenation. nih.gov A radical-based C-H iodination protocol has also been developed that shows selectivity for the C-3 or C-5 positions depending on the specific quinoline substrate and reaction conditions. scispace.comrsc.org For 8-substituted quinolines, functionalization at the C-5 position is often favored due to electronic and steric influences of the C-8 substituent. rsc.org

Multi-Component and Cascade Reaction Pathways for Quinoline Carboxamides

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their step-economy and ability to rapidly generate molecular complexity.

Pfitzinger Condensation Routes to Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgijsr.netjocpr.com

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net While this route directly produces the 4-carboxylic acid isomer, not the 8-carboxylic acid precursor, it remains a fundamental and versatile strategy for constructing the core quinoline-carboxylic acid scaffold. researchgate.net

One-Pot, Three-Component Methods for Substituted Iodoquinoline-Carboxylic Acid Precursors

The Doebner reaction provides a more direct route to quinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgyoutube.com This method is particularly adaptable for creating substituted iodoquinoline precursors by simply using a substituted iodo-aniline as one of the starting components. nih.gov

For instance, 6-iodo-substituted carboxy-quinolines have been successfully synthesized using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes in the presence of an acid catalyst like trifluoroacetic acid (TFA). nih.gov This approach offers significant advantages, including rapid reaction times, the use of cost-effective catalysts, and high product yields. nih.govnih.gov The versatility of the aldehyde component allows for the introduction of diverse substituents onto the quinoline ring system. researchgate.net

| Aniline Component | Aldehyde Component | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Iodoaniline | Benzaldehyde | TFA / Acetic Acid | 6-Iodo-2-phenylquinoline-4-carboxylic acid | High |

| 4-Iodoaniline | 4-Chlorobenzaldehyde | TFA / Acetic Acid | 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid | Good |

| 4-Iodoaniline | 4-Nitrobenzaldehyde | TFA / Acetic Acid | 6-Iodo-2-(4-nitrophenyl)quinoline-4-carboxylic acid | High |

| Aniline | Benzaldehyde | BF₃·THF / MeCN | 2-Phenylquinoline-4-carboxylic acid | 82% |

Copper-Catalyzed Annulation and Post-Ugi Transformation Sequences

Copper catalysis offers an efficient pathway for constructing the quinoline core through cascade annulation reactions. These methods are valued for their ability to form multiple chemical bonds in a single operation, leading to complex molecules from simpler starting materials.

One prominent strategy involves the copper-catalyzed cascade annulation of heterocumulenes, alkynes, and diaryliodonium salts. nih.gov This approach can be controlled to produce various quinoline derivatives with good yields and high selectivity. nih.gov For instance, a CuOTf-catalyzed reaction has been developed that proceeds through either a [2+2+2] or a [4+2] annulation pathway, depending on the substituents of the reactants. nih.gov

Another effective copper-catalyzed method is the tandem annulation of alkynyl imines with diazo compounds. This reaction proceeds through the in situ formation of an allene intermediate, which then undergoes intramolecular electrocyclization to yield C4-functionalized quinolines. organic-chemistry.org The process is noted for its high efficiency, mild reaction conditions, and broad tolerance of different functional groups. organic-chemistry.org Key parameters for this reaction have been optimized, identifying CuI as the most effective catalyst and DMF as the preferred solvent at a temperature of 60°C, achieving yields up to 92%. organic-chemistry.org

Furthermore, copper catalysts are employed in the synthesis of substituted quinolines from ortho-acylanilines and alkenyl iodides. nih.gov This process involves an intermolecular Ullmann-type C–N coupling followed by an enamine condensation cascade, producing multisubstituted quinolines in good to excellent yields. nih.gov Sustainable approaches using well-defined, air-stable Cu(II) catalysts for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones have also been reported, providing a straightforward route to a variety of quinolines under aerial conditions. ijstr.org While these methods provide the core quinoline structure, subsequent functionalization steps, potentially following post-Ugi transformation sequences, would be necessary to introduce the iodo and carboxamide groups at the C5 and C8 positions, respectively.

| Catalyst | Reactants | Reaction Type | Key Features | Yield |

| CuOTf | Heterocumulenes, Alkynes, Diaryliodonium Salts | Cascade [2+2+2] and [4+2] Annulation | Substituent-controlled selectivity | Good |

| CuI | Alkynyl Imines, Diazo Compounds | Tandem Annulation / Electrocyclization | Mild conditions, broad scope | Up to 92% |

| Copper | ortho-Acylanilines, Alkenyl Iodides | C-N Coupling / Condensation | Efficient cascade reaction | Good to Excellent |

| Cu(II)-pincer complex | 2-Aminobenzylalcohols, Ketones | Dehydrogenative Coupling | Uses air, sustainable | Moderate to Good |

Directed C-H Functionalization Approaches to Quinoline and Iodoquinoline Scaffolds

Direct C-H functionalization has become a powerful and attractive strategy in organic synthesis for its atom and step economy. nih.gov In the context of quinoline chemistry, transition metal-catalyzed C-H activation allows for the regioselective introduction of functional groups, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach is crucial for creating libraries of quinoline compounds that are otherwise difficult to access through classical synthetic methods like the Skraup, Combes, or Friedländer reactions. nih.gov

Various transition metals, including palladium, rhodium, ruthenium, and iron, have been successfully used to catalyze the C-H functionalization of quinolines at nearly all positions of the heterocyclic ring. nih.govnih.gov These methods can be used to introduce a wide array of functionalities, including aryl, alkyl, and alkenyl groups. rsc.orgrsc.org For the synthesis of iodoquinolines, radical-based direct C-H iodination protocols have been developed. rsc.orgscispace.com One such method utilizes K₂S₂O₈ and sodium iodide, allowing for the C3-selective iodination of both electron-rich and electron-poor quinoline derivatives. scispace.com

A significant challenge in C-H functionalization is controlling the regioselectivity, especially at distal positions away from the directing nitrogen atom in the quinoline ring. nih.gov Recent advances have shown that the choice of ligand in a metal-catalyst system can exert precise control over the site of functionalization. nih.govacs.org

A notable example is the ligand-controlled dearomative hydroboration of quinolines. nih.govacs.org In this method, phosphine-ligated borane complexes are used to selectively introduce a boron functional group at either the 5,6- (vicinal) or 5,8- (conjugate) positions. The regioselectivity is dictated by the steric and electronic properties of the phosphine (B1218219) ligand. nih.govacs.org For instance, specific phenyl-substituted phosphonite ligands were found to be optimal for directing the hydroboration to the 5,8-positions. acs.org

The resulting organoboron intermediates are highly versatile and can be subjected to a range of downstream transformations. nih.gov For the synthesis of a 5-iodoquinoline (B175257) scaffold, the boron group at the C5 position can be efficiently converted to an iodine atom through site-selective iodination using reagents like N-iodosuccinimide (NIS) or Phenyliodine(III) diacetate (PIDA). nih.govacs.org This ligand-enabled, multi-step approach provides a modular pathway for accessing specifically functionalized quinoline derivatives that are challenging to synthesize directly. nih.gov

| Ligand Type | Reaction | Regioselectivity | Subsequent Transformation |

| Phosphine Ligand (e.g., L1) | Dearomative Hydroboration | Vicinal (5,6-positions) | Diversification of C-B bond |

| Phosphonite Ligand (e.g., L10) | Dearomative Hydroboration | Conjugate (5,8-positions) | Site-selective iodination at C5 |

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Synthesis

The synthesis of quinoline derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. ijpsjournal.com Traditional synthesis methods often rely on harsh conditions, toxic solvents, and hazardous reagents, leading to significant waste generation. nih.govnih.gov Modern approaches focus on developing more sustainable and eco-friendly routes. ijpsjournal.comresearchgate.net

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol significantly reduces environmental impact. ijpsjournal.comresearchgate.net

Energy Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govtandfonline.com

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. ijpsjournal.com C-H functionalization is an inherently atom-economical strategy. nih.gov

Benign Catalysts: Employing non-toxic and recyclable catalysts, such as certain nanocatalysts or earth-abundant metals like copper and iron, instead of expensive and toxic heavy metals. ijstr.orgresearchgate.netnih.gov Catalyst-free methods, which may use light or ultrasound, are also being explored. ijpsjournal.comresearchgate.net

Waste Prevention: One-pot and multicomponent reactions are designed to reduce the number of synthetic steps, minimizing the need for purification of intermediates and thus cutting down on solvent and material waste. researchgate.netnih.gov

By integrating these principles, the synthesis of this compound and its precursors can be made more efficient, safer, and environmentally sustainable. ijpsjournal.comnih.gov

Chemical Reactivity and Derivatization Strategies of 5 Iodoquinoline 8 Carboxamide

Nucleophilic Substitution Reactions of Halogenated Quinolines

The reactivity of halogenated quinolines in nucleophilic substitution reactions is well-established, with the ease of substitution depending on the nature of the halogen and its position on the quinoline (B57606) ring. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making iodo-substituted quinolines particularly reactive. The iodine atom on iodoquinolines is susceptible to nucleophilic displacement, especially with soft nucleophiles. For instance, related compounds like 4-chloro-8-iodoquinoline (B1601693) have been shown to undergo reactions such as azidation with sodium azide (B81097) and thiolation with benzenethiol, demonstrating the lability of the C-I bond. This inherent reactivity provides a pathway for introducing nitrogen- and sulfur-containing functional groups onto the quinoline core.

Metal-Catalyzed Cross-Coupling Reactions at the Halo-position

The iodine atom at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to build molecular complexity and are central to the derivatization of 5-iodoquinoline-8-carboxamide. Research into the analogous compound, 3-iodoquinoline-8-carboxamide, has demonstrated the efficiency of these methods in introducing diversity at the halo-position. acs.orgnih.gov

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction, which couples organoboronic acids or esters with organic halides, is a versatile and widely used C-C bond-forming reaction in organic synthesis due to its mild conditions and tolerance of various functional groups. tcichemicals.comresearchgate.net This reaction has been successfully applied to iodoquinoline scaffolds to produce biaryl compounds. rsc.org In studies on the analogous 3-iodoquinoline-8-carboxamide, Suzuki coupling was employed to synthesize 3-substituted derivatives, showcasing a method that introduces diversity in the final step of a synthetic sequence. acs.orgnih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Iodoquinoline Scaffolds

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | 3-Iodoquinoline-8-carboxamide | The organic halide partner | acs.orgnih.gov |

| Coupling Partner | Arylboronic acid | Source of the new carbon fragment | tcichemicals.com |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the catalytic cycle | rsc.org |

| Base | Sodium carbonate (Na₂CO₃) | Activates the organoboron species | tcichemicals.com |

| Solvent | Dioxane, Aqueous mixtures | Reaction medium | rsc.orgresearchgate.net |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is exceptionally useful for synthesizing substituted alkynes, which are valuable precursors and structural motifs in many biologically active molecules. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This method has been effectively used to create 3-alkynyl-substituted quinoline-8-carboxamides from 3-iodoquinoline-8-carboxamide, demonstrating its utility for functionalizing the iodo-position of the quinoline-8-carboxamide (B1604842) core. acs.orgnih.govresearchgate.net

Table 2: Key Components for Sonogashira Coupling of Iodoquinolines

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | 3-Iodoquinoline-8-carboxamide | The organic halide partner | acs.orgnih.gov |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Provides the alkynyl group | researchgate.net |

| Catalyst | Palladium complex (e.g., PdCl₂(PPh₃)₂) | Primary catalyst for C-C bond formation | researchgate.net |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the reaction with the alkyne | nih.gov |

| Base | Triethylamine (Et₃N) | Scavenges HX byproduct and deprotonates alkyne | researchgate.net |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium | researchgate.net |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) compound. This method is known for its tolerance of a wide array of functional groups and the fact that the reaction conditions are generally neutral and mild. Like the Suzuki and Sonogashira reactions, the Stille coupling has been successfully applied to the 3-iodoquinoline-8-carboxamide isomer to introduce new carbon-based substituents. acs.orgnih.gov This demonstrates its potential for the derivatization of the 5-iodo isomer as well. researchgate.net

Negishi Coupling Reactions for Quinoline Derivatives

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds by coupling an organic halide or triflate with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The utility of Negishi couplings is enhanced by the high functional group tolerance of organozinc reagents. nih.gov While less common than Suzuki or Sonogashira couplings for this specific scaffold, the Negishi reaction represents a viable and potent strategy for the functionalization of haloquinolines. thieme-connect.comsigmaaldrich.com It has been successfully applied to various heterocyclic halides, indicating its applicability for creating novel derivatives of this compound. wikipedia.orgnih.gov

Table 3: General Parameters for Negishi Coupling

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | Haloquinoline | The organic halide partner | thieme-connect.com |

| Coupling Partner | Organozinc reagent (R-ZnX) | Provides the nucleophilic carbon group | wikipedia.org |

| Catalyst | Ni or Pd complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) | The transition metal catalyst | wikipedia.org |

| Ligand | Phosphine (B1218219) ligands (e.g., XPhos, dppe) | Stabilizes and activates the catalyst | wikipedia.org |

| Solvent | Tetrahydrofuran (THF) | Common reaction solvent | thieme-connect.com |

Functionalization and Derivatization at the Amide Moiety

Beyond modifications at the C-5 position, the 8-carboxamide group itself offers opportunities for derivatization. The amide bond is generally stable, but specific methods can be employed to achieve its transformation. One such strategy is transamidation, which replaces the primary amide with a secondary or tertiary amide.

Table 4: Two-Step Transamidation of 8-Quinolinecarboxamides

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Activation | 8-Quinolinecarboxamide, Boc₂O, DMAP | N-acyl-Boc-carbamate | Forms a reactive amide intermediate | acs.org |

| 2. Aminolysis | N-acyl-Boc-carbamate, Primary or Secondary Amine (R₂NH) | Derivatized 8-Quinolinecarboxamide | Introduces new substituents at the amide nitrogen | acs.org |

Investigation of Other Functional Group Interconversions and Chemical Transformations

The chemical architecture of this compound features two primary functional groups amenable to a variety of interconversions and transformations: the iodo group at the C5 position and the carboxamide group at the C8 position. The carbon-iodine bond, in particular, serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Research into the derivatization of the quinoline-8-carboxamide scaffold has demonstrated the utility of palladium-catalyzed coupling reactions as an efficient method for creating new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org While much of the detailed synthetic work has been reported on the 3-iodoquinoline-8-carboxamide isomer, the chemical principles are directly applicable to the 5-iodo analogue. nih.govacs.org These reactions allow for the late-stage introduction of a wide array of substituents, which is a highly efficient strategy in medicinal chemistry and materials science. nih.govacs.org

The primary cross-coupling reactions utilized for the derivatization of iodoquinoline systems include the Suzuki, Sonogashira, and Stille reactions. nih.govacs.org These methods have been successfully employed to synthesize libraries of substituted quinoline-8-carboxamides. nih.govacs.org

Suzuki Coupling: This reaction involves the coupling of the iodoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds to introduce various aryl or vinyl groups.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the 5-iodoquinoline (B175257) and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, yielding alkynyl-substituted quinolines.

Stille Coupling: This reaction creates a carbon-carbon bond by reacting the iodo-scaffold with an organostannane reagent (organotin compound) under palladium catalysis.

The table below summarizes the key palladium-catalyzed cross-coupling reactions that represent viable strategies for the derivatization of the this compound core, based on established methodologies for related isomers. nih.govacs.org

Table 1: Potential Palladium-Catalyzed Derivatization Reactions

| Reaction Type | Coupling Partner | Reagents & Conditions | Bond Formed | Resulting Structure (General) |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (sp²-sp²) | 5-Aryl/Vinyl-quinoline-8-carboxamide |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Amine Base | C-C (sp²-sp) | 5-Alkynyl-quinoline-8-carboxamide |

| Stille Coupling | Organostannane (e.g., R-Sn(Bu)₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | C-C (sp²-sp², sp²-sp³) | 5-Aryl/Alkyl-quinoline-8-carboxamide |

Beyond the C-I bond, the carboxamide functional group itself can potentially undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an amine, under appropriate reaction conditions. However, the reactivity of the iodo-substituent via cross-coupling is the more prominently documented path for derivatization of this particular scaffold. nih.govacs.org

Chelation Chemistry and Coordination Properties of the Quinoline-8-carboxamide Core

The quinoline-8-carboxamide core is a well-recognized chelating ligand in coordination chemistry. researchgate.net The arrangement of the quinoline ring's nitrogen atom and the adjacent carboxamide group's oxygen and nitrogen atoms creates a favorable geometry for binding to metal ions. This structural motif can act as a bidentate or, more commonly, a tridentate ligand, where the metal center is coordinated by the quinoline nitrogen, the amide nitrogen (often after deprotonation), and the carbonyl oxygen. iucr.orgrsc.orgresearchgate.net

The ability of this scaffold to form stable complexes with a variety of transition metal ions has been explored extensively. The resulting metallo-organic structures often exhibit unique chemical and physical properties. iucr.orgresearchgate.net For example, the coordination of the quinoline-8-carboxamide core has been instrumental in constructing polynuclear and one-dimensional structures with notable magnetic properties. iucr.org

Studies on related N-(quinolin-8-yl)carboxamide ligands have provided significant insight into the coordination behavior of this core structure.

Coordination with Iron (Fe): The N-(quinolin-8-yl)quinoline-2-carboxamide ligand has been shown to act as a tridentate chelator for Iron(III). In the resulting complex, the Fe(III) ion is coordinated by three nitrogen donors from the ligand in a meridional arrangement. iucr.org

Coordination with Palladium (Pd): The quinoline-8-carboxamide framework readily forms distorted square planar complexes with Palladium(II). rsc.org In these complexes, the ligand typically acts as a tridentate N,N,O-donor, binding to the Pd(II) center along with a chloride ion to complete the coordination sphere. rsc.orgmdpi.com This chelation is crucial for the stability and cytotoxic properties of certain experimental palladium-based anticancer agents. rsc.orgmdpi.com

Coordination with Copper (Cu): Oligomers based on 8-amino-2-quinolinecarboxylic acid, which share the core chelating structure, have been shown to bind Copper(II) ions within a helical fold. This binding occurs through the deprotonation of the amide functions, demonstrating the versatility of the amide group in coordination. researchgate.net

The table below details the coordination properties of the quinoline-8-carboxamide core and its close analogues with various metal ions.

Table 2: Coordination Properties of the Quinoline-8-Carboxamide Core and Analogues

| Metal Ion | Ligand System | Coordination Mode | Resulting Complex Geometry | Significance / Application | Reference(s) |

|---|---|---|---|---|---|

| Iron (III) | N-(Quinolin-8-yl)quinoline-2-carboxamide | Tridentate (mer-N,N,N) | Octahedral | Precursor for single-chain magnets | iucr.org |

| Palladium (II) | N-(Quinolin-8-yl)pyrazine-2-carboxamide | Tridentate (N,N,O) | Distorted Square Planar | Investigated for cytotoxic activity | rsc.org |

| Palladium (II) | N-(Quinolin-8-yl)picolinamide | Tridentate (N,N,O) | Distorted Square Planar | Investigated for cytotoxic activity | rsc.org |

| Palladium (II) | Phosphoryl-substituted quinoline-8-carboxamide | Tridentate | Pincer Complex | Investigated for cytotoxic properties | mdpi.com |

| Copper (II) | 8-Amino-2-quinolinecarboxylic acid oligoamides | Tridentate (via deprotonated amides) | Linear arrays within helices | Potential for electron transport | researchgate.net |

The intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen, which is a key feature in the design of some quinoline-8-carboxamide inhibitors, also plays a role in pre-organizing the ligand for metal chelation. nih.govacs.org This inherent structural feature enhances its affinity for metal ions and influences the geometry of the resulting coordination complexes.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Iodoquinoline 8 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Iodoquinoline-8-carboxamide and its derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of proton and carbon signals is achievable. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of quinoline (B57606) derivatives provides characteristic signals for the aromatic protons of the quinoline core. For instance, in related iodo-quinoline structures, aromatic protons typically resonate in the range of 7.80–9.20 ppm. nih.gov Specific chemical shifts and coupling constants (J values) allow for the precise assignment of each proton on the quinoline ring system. For example, in a related compound, N-(5-Iodoquinolin-8-yl)pivalamide, the proton signals were observed at δ = 10.26 (s, 1H), 8.76 (dd, J = 4.2, 1.5 Hz, 1H), 8.56 (d, J = 8.3 Hz, 1H), 8.33 (dd, J = 8.5, 1.6 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), and 7.51 (dd, J = 8.5, 4.2 Hz, 1H). mdpi.com The amide proton of the carboxamide group typically appears as a singlet, as seen at 10.73 ppm in a similar benzamide (B126) derivative. thieme-connect.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the quinoline ring and the carboxamide group exhibit distinct chemical shifts. In N-(5-Iodoquinolin-8-yl)pivalamide, the carbon signals were assigned as follows: δ = 176.27, 147.72, 139.59, 138.26, 137.19, 134.49, 128.43, 122.03, 116.52, 87.94, 39.36, and 26.63. mdpi.com The carbon atom attached to the iodine (C-5) is typically found at a characteristic upfield shift, for example at 89.01 ppm in a related compound. thieme-connect.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. nih.govresearchgate.net

COSY experiments establish proton-proton couplings, helping to identify adjacent protons within the quinoline ring system. nih.gov

HSQC spectra correlate directly bonded proton and carbon atoms. nih.gov

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the quinoline core and the carboxamide substituent. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Compound, N-(5-Iodoquinolin-8-yl)butyramide mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide NH | 9.79 (s) | - |

| Quinoline H2 | 8.77 (dd, J=4.2, 1.5 Hz) | - |

| Quinoline H4 | 8.37 (dd, J=8.5, 1.5 Hz) | - |

| Quinoline H6 | 8.07 (d, J=8.3 Hz) | - |

| Quinoline H7 | 8.57 (d, J=8.3 Hz) | - |

| Quinoline H3 | 7.53 (dd, J=8.5, 4.2 Hz) | - |

| C=O | - | 171.79 |

| Quinoline C2 | - | 148.65 |

| Quinoline C4 | - | 135.42 |

| Quinoline C5 | - | 89.06 |

| Quinoline C6 | - | 129.51 |

| Quinoline C7 | - | 138.25 |

| Quinoline C8 | - | 138.88 |

| Quinoline C8a | - | 140.67 |

| Quinoline C4a | - | 123.10 |

| Quinoline C8 | - | 117.76 |

| Butyramide CH₂ | 2.56-2.52 (m) | 40.17 |

| Butyramide CH₂ | 1.85 (dd, J=14.9, 7.4 Hz) | 19.06 |

| Butyramide CH₃ | 1.06 (t, J=7.4 Hz) | 13.84 |

Data presented for illustrative purposes from a closely related structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, MALDI-MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. mdpi.comthieme-connect.com For instance, the calculated mass for the protonated molecular ion [M+H]⁺ of a related compound, N-(5-iodoquinolin-8-yl)butyramide, is 341.0145, with the found value being 341.0139. mdpi.com Similarly, for 4-methyl-N-(5-iodoquinolin-8-yl)benzamide, the calculated m/z for [M+H]⁺ was 389.0145, and the found value was 389.0160. thieme-connect.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another powerful technique for the analysis of organic molecules. It is particularly useful for obtaining strong correlations between the calculated and measured mass for each molecule, thereby confirming the posited structures. nih.govmdpi.com In studies of related iodo-quinoline derivatives, MALDI-TOF/TOF has been successfully used to confirm the molecular weights of the synthesized compounds. mdpi.com

The fragmentation patterns observed in MS/MS experiments can provide further structural information by revealing how the molecule breaks apart.

Table 2: HRMS Data for Analogs of this compound

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| N-(5-Iodoquinolin-8-yl)butyramide | [M+H]⁺ | 341.0145 | 341.0139 | mdpi.com |

| N-(5-Iodoquinolin-8-yl)pivalamide | [M+H]⁺ | 355.0302 | 355.0292 | mdpi.com |

| 4-Methyl-N-(5-iodoquinolin-8-yl)benzamide | [M+H]⁺ | 389.0145 | 389.0160 | thieme-connect.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational frequencies include:

N-H stretching: The amide N-H bond typically shows a stretching vibration in the region of 3400-3200 cm⁻¹.

C=O stretching: The carbonyl group of the amide will exhibit a strong absorption band around 1680-1630 cm⁻¹. For example, in a series of N-(5-bromoquinolin-8-yl) amides, this stretch was observed between 1671 and 1687 cm⁻¹. rsc.org

Aromatic C-H and C=C stretching: These vibrations appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

C-I stretching: The carbon-iodine bond vibration is expected in the fingerprint region, typically around 500 cm⁻¹. mdpi.com

In a study of related iodo-quinoline derivatives, the IR spectra confirmed the proposed structures with all the observed bands being in good agreement. mdpi.com

Table 3: Characteristic IR Absorption Bands for a Related Iodo-quinoline Carboxylic Acid mdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (of carboxylic acid) | Stretching | 3656 |

| Aromatic C-H | Stretching | 3083 |

| Aliphatic C-H | Stretching | 2979, 2887 |

| C=O (of carboxylic acid) | Stretching | 1714 |

| Aromatic C=C | Stretching | 1603, 1579, 1504 |

| C-I | Stretching | 519 |

Data from a related structure to illustrate typical peak locations.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for analyzing reaction mixtures. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

When coupled with a mass spectrometer (LC-MS), these methods provide not only retention time data for purity assessment but also mass information for each separated component, aiding in their identification. acs.org Analytical methods often employ a C18 column with a gradient elution of aqueous and organic solvents, such as ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. acs.org The purity of the compound can be determined by the relative area of its peak in the chromatogram, often monitored by a UV detector. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.

For quinoline derivatives, the UV-Vis spectrum typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. mdpi.com A study on a related complex iodo-quinoline derivative showed absorption maxima that were investigated alongside its fluorescence properties. mdpi.com While less definitive for structure elucidation compared to NMR or MS, UV-Vis spectroscopy is a valuable tool for studying the electronic properties of this compound and can be used to monitor reactions or purity.

Computational and Theoretical Investigations of 5 Iodoquinoline 8 Carboxamide

The exploration of 5-iodoquinoline-8-carboxamide and its analogs from a computational and theoretical standpoint provides profound insights into their molecular properties and potential applications. These in-silico methods are crucial for rational drug design, allowing for the prediction of molecular behavior and interactions before undertaking complex and resource-intensive synthetic and experimental work.

Mechanistic Investigations of Chemical Transformations Involving 5 Iodoquinoline 8 Carboxamide

Elucidation of Radical Mechanism Pathways in Synthesis

The involvement of radical mechanisms in the synthesis and functionalization of quinoline-8-carboxamide (B1604842) derivatives has been substantiated through various experimental approaches. Radical trapping experiments are a primary tool for detecting the presence of radical intermediates. For instance, in certain reactions, the introduction of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to completely inhibit the reaction. rsc.orgresearchgate.net This inhibition provides strong evidence for a pathway involving radical species. In one such study, the acyl radical was trapped by TEMPO, and the resulting product was identified by high-resolution mass spectrometry (HRMS), confirming the radical's existence during the reaction. rsc.org

Control experiments have further illuminated these pathways. The synthesis of 11H-indeno[1,2-b]quinolin-11-one from 2-arylquinolinyl-3-carboxaldehyde was proposed to proceed via a radical mechanism. This was supported by the observation that no product was formed in the presence of TEMPO. researchgate.net The proposed mechanism involves the generation of an aryl carbonyl radical via hydrogen atom transfer, which then undergoes further reactions. researchgate.net Similarly, copper(I)-catalyzed carboamination reactions of 8-aminoquinoline-oriented buteneamides are believed to proceed through a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle. rsc.org

To probe for radical intermediates in nickel-catalyzed asymmetric reductive cross-coupling reactions, substrates containing a cyclopropyl (B3062369) group have been utilized. nih.gov The observation of a ring-opened coupling product is consistent with the formation of a radical intermediate, as the high strain of the cyclopropane (B1198618) ring makes it susceptible to opening when a radical is formed on an adjacent carbon. nih.gov

Studies of Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a key mechanistic step in many transformations involving quinoline (B57606) derivatives. A notable example is the iron(III)-catalyzed halogenation of 8-amidoquinolines, which is believed to proceed through an SET process. nih.gov The proposed pathway begins with the formation of a complex between the 8-amidoquinoline substrate and an Fe(III) species. This complex is then thought to be attacked by a halogen radical in a single electron transfer process to form a subsequent complex, which is then oxidized to yield the final product. nih.gov

Reaction Pathway Elucidation for Derivatization and Functionalization Reactions

The derivatization of the quinoline scaffold is achieved through a variety of reaction pathways, the elucidation of which is critical for synthetic strategy. For the iron(III)-catalyzed halogenation of 8-amidoquinolines in water, a plausible reaction pathway has been proposed. nih.gov The process is believed to be initiated by the formation of a complex (Complex A) between the substrate and the Fe(III) catalyst. Following deprotonation to form Complex B, a bromine radical attacks, leading to Complex C via a single electron transfer (SET) process. This is followed by oxidation to yield Complex D, which ultimately gives the 5-halogenated product. nih.gov The necessity of the protected amino group and the chelation of iron with the N,N-bidentate 8-aminoquinoline (B160924) motif have been shown to be critical for the reaction's success. nih.gov

Palladium-catalyzed reactions are also central to the functionalization of iodoquinoline carboxamides. 3-Substituted quinoline-8-carboxamides can be synthesized through Suzuki, Sonogashira, and Stille couplings with 3-iodoquinoline-8-carboxamide, allowing for the introduction of chemical diversity in the final synthetic step. acs.orgacs.org For the synthesis of 2-substituted quinoline-8-carboxamides, a pathway involving selective palladium-catalyzed coupling at the 2-position of 2,8-dibromoquinoline (B1372101) is used. This is followed by a lithium-bromine exchange and subsequent reaction with an electrophile like trimethylsilyl (B98337) isocyanate. acs.orgacs.org

In other instances, such as the synthesis of 2-acyl-3-aryl(alkyl)quinolines, a Povarov-type reaction is employed. A proposed mechanism suggests the initial conversion of an acetophenone (B1666503) to a phenylglyoxal, which then condenses with an aniline (B41778) to form an iminium ion. Concurrently, an enamine intermediate is formed from an arylacetaldehyde, which then participates in a cascade reaction to yield the final quinoline product. acs.org

Kinetic and Thermodynamic Studies of Relevant Chemical Reactions

Kinetic studies provide quantitative insight into the rates and mechanisms of chemical reactions involving quinoline carboxamides and their derivatives. Pulse radiolysis has been employed to study the reaction kinetics of 8-quinoline carboxylic acid (8QCA), a close analog of the target compound, with various radical species. nih.govresearchgate.net The reaction with hydroxyl radicals (•OH) was found to be diffusion-controlled, with the bimolecular rate constant dependent on pH. nih.gov

| pH | Reactant | Bimolecular Rate Constant (k) | Reference |

| 1 | 8QCA + •OH | 1.9 x 10⁹ M⁻¹ s⁻¹ | nih.gov |

| 7 | 8QCA + SO₄•⁻ | 1.4 x 10⁹ M⁻¹ s⁻¹ | nih.gov |

This table presents kinetic data for the reaction of 8-quinoline carboxylic acid (8QCA) with different radical species at various pH levels.

The observed rate constants are influenced by the protonation state of the quinoline derivative. At a low pH of 1, 8QCA exists in a protonated form, while at a higher pH of 9, it is deprotonated. nih.govresearchgate.net These different species react with radicals at different rates, leading to pH-dependent kinetics. nih.gov

In other systems, such as the amide-forming ligations of 8-quinoline-derived potassium acyltrifluoroborates (KATs) with hydroxylamines, kinetic studies have revealed rapid reaction rates at physiological pH. Second-order rate constants of up to 4 M⁻¹ s⁻¹ have been measured at pH 7.4. semanticscholar.org DFT calculations suggest that the enhanced rate is due to the high basicity of the 8-quinoline-KATs, which allows for their protonation even under neutral conditions, thereby accelerating the formation of a key tetrahedral intermediate. semanticscholar.org Furthermore, studies on the solvolysis of laquinimod, a quinoline-3-carboxamide (B1254982) derivative, show that the reactions follow first-order kinetics, which supports a unimolecular decomposition mechanism involving a ketene (B1206846) intermediate. acs.org In some multi-component reactions for quinoline synthesis, the use of an acid catalyst like trifluoroacetic acid (TFA) has been noted to lower the required activation energy. rsc.org

Stereochemical Considerations in Synthetic Methodologies

The synthesis of chiral quinoline derivatives often requires careful consideration of stereochemistry. Asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched compounds. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are effective for the hydrogenation of prochiral unsaturated compounds like quinolines, achieving high enantioselectivity. ajchem-b.com For example, iridium-catalyzed hydrogenation of quinolines using chiral phosphine (B1218219) ligands such as (R)-MeO-BIPHEP has yielded products with enantiomeric excesses (ee) up to 96%. ajchem-b.com

The development of catalyst-controlled stereoselective reactions has enabled the synthesis of quinolines with multiple chiral elements. A photoredox Minisci-type addition reaction, catalyzed by a combination of a chiral lithium phosphate (B84403) and an iridium photocatalyst, has been used to synthesize 3-(N-indolyl)quinolines bearing both C-N axial chirality and a carbon central chirality. rsc.orgrsc.org This method provides the desired products in good yields with high to excellent optical purity. The absolute stereochemistry of the products has been unambiguously determined by single-crystal X-ray diffraction analysis. rsc.org

The 8-carboxamide group on the quinoline ring can play a crucial role in directing stereoselective transformations. In the copper-catalyzed asymmetric C(sp³)–H alkylation of 8-quinoline-substituted glycine (B1666218) derivatives, the quinoline moiety is believed to be essential for the coordination of the chiral copper complex, which in turn enables high enantioselectivity (up to 99% ee). ineosopen.org Similarly, the Curtius rearrangement, when applied to certain quinoline carboxylic acids, has been noted to proceed with complete retention of stereochemistry. scispace.com These examples highlight the importance of the quinoline-8-carboxamide scaffold in the design of stereoselective synthetic methods.

Applications in Chemical Synthesis and Materials Science Research

5-Iodoquinoline-8-carboxamide as a Versatile Synthetic Building Block and Intermediate

This compound serves as a key precursor in organic synthesis, primarily due to the carbon-iodine bond at the 5-position. This bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. While studies on the 3-iodo isomer are more common, the principles are directly applicable to the 5-iodo derivative. nih.govacs.orgresearchgate.net

The C-I bond is the most reactive among carbon-halogen bonds (C-I > C-Br > C-Cl) in these catalytic cycles, allowing for selective functionalization under relatively mild conditions. libretexts.org This reactivity makes this compound an ideal substrate for creating libraries of substituted quinoline-8-carboxamides. Key transformations include:

Suzuki-Miyaura Coupling: This reaction introduces new aryl or vinyl groups by coupling the iodoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This is a powerful method for synthesizing 5-aryl-quinoline-8-carboxamides.

Sonogashira Coupling: This reaction forms a new carbon-carbon bond between the C5 position of the quinoline (B57606) and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This leads to the synthesis of 5-alkynyl-quinoline-8-carboxamides, which are valuable intermediates for further transformations or as components in conjugated materials.

Heck Coupling: This reaction involves the coupling of the iodoquinoline with an alkene to form 5-alkenyl-quinoline-8-carboxamides, again using a palladium catalyst.

Aminocarbonylation: Palladium-catalyzed aminocarbonylation of iodoquinolines is an effective method for producing various quinoline carboxamide derivatives. mdpi.com Research on the regioselective aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline has shown that the reaction proceeds with high selectivity at the C5 position, leaving the iodo group at C7 untouched. researchgate.net This demonstrates the feasibility of selectively transforming the 5-iodo position even in the presence of other reactive sites.

The following table summarizes representative palladium-catalyzed reactions that are applicable to this compound, based on transformations reported for analogous iodoquinoline scaffolds.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | 5-Aryl-quinoline-8-carboxamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-quinoline-8-carboxamide |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | 5-Alkenyl-quinoline-8-carboxamide |

| Aminocarbonylation | Amine, CO | Pd(OAc)₂, Ligand (e.g., XantPhos) | 5-(Amido)-quinoline-8-carboxamide |

This table presents generalized conditions based on established methodologies for iodoarenes.

Development of Chemical Probes and Ligands for Research Applications (e.g., as scaffolds for molecular tools in chemical biology, strictly without reference to biological activity or therapeutic outcomes)

The quinoline ring system is a well-established fluorophore, and its derivatives are frequently used to construct fluorescent chemical probes. nih.govresearchgate.net The this compound scaffold is particularly suitable for this purpose, offering a modular design for creating molecular tools for chemical biology research. researchgate.net The structure can be envisioned as having three key domains that can be independently modified:

The Quinoline Core: This is the primary fluorescent reporting unit.

The C5 Position: The iodine atom serves as a handle for introducing various substituents via cross-coupling reactions. These substituents can be used to tune the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the fluorophore or to introduce specific recognition elements.

The C8-Carboxamide Group: This moiety can participate in hydrogen bonding and act as a coordination site for metal ions. The amide can be further functionalized to attach other molecular components.

This modularity allows for the rational design and combinatorial synthesis of diverse fluorescent probes. researchgate.net For example, Sonogashira or Suzuki coupling at the C5 position can introduce conjugated systems that shift the fluorescence to longer wavelengths.

Furthermore, the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the 8-carboxamide group create a potential bidentate or tridentate chelation site for metal ions. This makes the scaffold suitable for designing ligands for metal complexes or sensors for specific metal ions. nih.gov The development of organometallic complexes with related 8-hydroxyquinoline (B1678124) ligands for various research applications underscores the utility of this structural motif in coordination chemistry. nih.gov

Precursors for Advanced Organic Materials and Functional Molecules

Quinoline-containing compounds are recognized for their utility in the development of advanced functional materials, including organic light-emitting diodes (OLEDs), pigments, and chemosensors. mdpi.commdpi.com this compound serves as a valuable precursor for such materials due to its potential for building extended π-conjugated systems.

Through reactions like Suzuki and Sonogashira coupling, multiple this compound units can be linked together or incorporated into larger polymeric or oligomeric structures. The resulting materials can exhibit interesting electronic and photophysical properties derived from the quinoline core. The carboxamide group can impart specific solubility characteristics and promote intermolecular interactions (e.g., hydrogen bonding), which can influence the self-assembly and bulk properties of the material.

For instance, the synthesis of oligomers or polymers containing the quinoline-8-carboxamide (B1604842) moiety could lead to materials with applications in:

Organic Electronics: As components in OLEDs, where the quinoline unit can function as an electron-transporting or emissive layer. mdpi.com

Sensing: The creation of polymeric sensors where metal ion binding to the quinoline-carboxamide sites induces a detectable optical or electronic response.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The structure of this compound is well-suited for participating in such interactions.

Hydrogen Bonding: The carboxamide group contains both a hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the C=O). This allows for the formation of robust and directional hydrogen-bonded networks, such as dimers or one-dimensional tapes.

π-π Stacking: The planar, electron-deficient quinoline ring can engage in π-π stacking interactions with other aromatic systems. These interactions can direct the packing of molecules in the solid state.

Metal Coordination: As mentioned previously, the quinoline nitrogen and the carboxamide group can act as a chelating ligand for metal ions. This can be used to construct coordination polymers or discrete metallosupramolecular architectures.

Studies on the crystal structure of related compounds, such as 8-hydroxy-7-iodoquinoline-5-sulfonate salts, have demonstrated the formation of complex three-dimensional frameworks driven by a combination of coordination to metal ions, hydrogen bonding, and π-π stacking. researchgate.netscispace.com The this compound scaffold, with its potent hydrogen-bonding amide group, is expected to form similarly intricate and stable supramolecular assemblies. These ordered structures are of fundamental interest in crystal engineering and in the design of porous materials or host-guest systems.

Future Directions and Emerging Research Avenues for 5 Iodoquinoline 8 Carboxamide

Development of Novel and Efficient Synthetic Routes

While classical methods for quinoline (B57606) synthesis are well-established, the future of synthesizing 5-Iodoquinoline-8-carboxamide and its derivatives lies in the adoption of modern, more efficient, and sustainable methodologies. Current research into quinoline synthesis has highlighted several promising areas:

Photoredox Catalysis : This emerging field in organic synthesis utilizes visible light to initiate chemical reactions, often under mild conditions. mdpi.comresearchgate.net Future research could focus on developing photoredox-catalyzed methods for the construction of the this compound core or for its further functionalization. researchgate.netnih.gov This approach could offer access to novel derivatives that are difficult to obtain through traditional thermal reactions.

C-H Activation : Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic sequences. nih.govacs.orgresearchgate.netnih.gov Investigating the regioselective C-H activation of the quinoline core in precursors to this compound could lead to more atom-economical and efficient synthetic routes. nih.govnih.gov For instance, late-stage C-H iodination could provide a direct entry to the target molecule from a readily available quinoline-8-carboxamide (B1604842) precursor.

Flow Chemistry : The use of continuous-flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis of this compound could enable a more efficient and reproducible production of this key building block.

A comparison of traditional and emerging synthetic strategies for quinoline derivatives is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |

| Classical Methods (e.g., Combes, Skraup) | Well-established multi-step syntheses often requiring harsh reaction conditions. | Readily available starting materials. |

| Photoredox Catalysis | Utilizes visible light to drive chemical transformations under mild conditions. mdpi.comresearchgate.net | Access to unique reactivity and functional group tolerance. researchgate.net |

| C-H Activation | Direct functionalization of C-H bonds, reducing the need for pre-functionalized substrates. nih.govacs.org | Increased atom economy and step efficiency. nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and reproducibility. |

Exploration of Under-Investigated Chemical Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of the iodo group, the carboxamide moiety, and the quinoline ring system. While the utility of the iodo group in cross-coupling reactions is anticipated, a deeper exploration of its chemical reactivity is warranted.

Palladium-Catalyzed Cross-Coupling Reactions : The carbon-iodine bond at the 5-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. nih.govbath.ac.ukacs.org A systematic investigation into the scope and limitations of these reactions with this compound would be highly valuable for the synthesis of diverse libraries of derivatives. One study on a related diiodoquinoline compound demonstrated selective aminocarbonylation at the 5-position, leaving the 7-iodo group untouched, highlighting the potential for regioselective transformations. researchgate.net

Reactivity of the Carboxamide Group : The carboxamide at the 8-position can be subjected to various transformations. Dehydration could yield the corresponding nitrile, while reduction could afford the amine. Furthermore, the N-H bond of the primary amide presents opportunities for derivatization.

Modulation of the Quinoline Core : The quinoline nitrogen is a site for quaternization, which can modulate the electronic properties and reactivity of the entire ring system. Additionally, the aromatic rings of the quinoline scaffold could be susceptible to electrophilic or nucleophilic attack under specific conditions, leading to further functionalization.

| Reactive Site | Potential Reactions | Expected Outcome |

| 5-Iodo Group | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille, etc.) nih.govbath.ac.ukacs.org | Introduction of new carbon-carbon and carbon-heteroatom bonds. |

| 8-Carboxamide Group | Dehydration, reduction, N-alkylation/arylation. | Formation of nitriles, amines, and secondary/tertiary amides. |

| Quinoline Nitrogen | Quaternization with alkyl halides. | Altered electronic properties and solubility. |

| Quinoline Ring | Electrophilic/nucleophilic aromatic substitution. | Further substitution on the aromatic core. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules. Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) Studies : DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of this compound. nih.govrsc.orguantwerpen.beresearchgate.net This can provide insights into its reactivity in various chemical transformations and help in predicting the regioselectivity of reactions. nih.govuantwerpen.be

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of this compound and its derivatives, as well as their interactions with biological macromolecules. mdpi.comnih.govresearchgate.netirins.org This is particularly relevant for the design of new inhibitors or probes based on this scaffold.

Predictive Modeling for Structure-Activity Relationships (SAR) : By combining computational chemistry with experimental data, it is possible to build predictive SAR models. These models can guide the design of new derivatives of this compound with optimized properties for specific applications.

Integration into Complex Molecular Architectures

The rigid quinoline scaffold and the versatile functional handles of this compound make it an attractive building block for the construction of more complex molecular architectures.

Macrocycles : The incorporation of the this compound unit into macrocyclic structures could lead to novel host molecules with interesting binding properties. researchgate.net The quinoline nitrogen and the carboxamide group could act as coordination sites for metal ions or as hydrogen bond donors/acceptors. Recent advances in the synthesis of quinoline-based macrocycles provide a foundation for this exploratory work. researchgate.net

Polymers and Functional Materials : The bifunctional nature of this compound (with the iodo group and the carboxamide) allows for its potential use as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique optical or electronic properties.

Peptide-Quinoline Hybrids : The integration of quinoline moieties into peptide backbones is an emerging strategy for creating conformationally constrained peptides with enhanced biological activity. bioengineer.org this compound could serve as a key component in the synthesis of such hybrid structures.

Design of Next-Generation Research Tools Based on the Scaffold

The unique structural and electronic features of the this compound scaffold make it a promising platform for the development of novel research tools for chemical biology and medicinal chemistry.

PARP-1 Inhibitors : A significant future direction is the design of potent and selective inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govbath.ac.ukacs.orgresearchgate.netmdpi.com Quinoline-8-carboxamides have been identified as a class of PARP-1 inhibitors, and the 5-iodo substituent provides a convenient point for further modification to optimize inhibitory activity and selectivity. nih.govbath.ac.ukacs.org

Fluorescent Probes : 8-Amidoquinoline derivatives are known to exhibit fluorescence and have been developed as sensors for metal ions, such as zinc. nih.govmdpi.com The 5-iodo group on the this compound scaffold can be used to tune the photophysical properties of the molecule or to attach other functionalities, leading to the development of novel fluorescent probes for various analytes. nih.govmdpi.comnara-wu.ac.jpmdpi.comrsc.org

Chemical Probes for Target Identification : By incorporating a photoreactive group or a clickable handle via the 5-iodo position, this compound could be converted into a chemical probe for activity-based protein profiling and target identification studies.

| Research Tool | Design Strategy | Potential Application |

| PARP-1 Inhibitors | Modification at the 5-position via cross-coupling to enhance binding affinity and selectivity. nih.govbath.ac.ukacs.org | Cancer therapy, particularly in tumors with BRCA mutations. researchgate.net |

| Fluorescent Probes | Functionalization at the 5-position to modulate fluorescence and introduce recognition moieties. nih.govmdpi.com | Detection and imaging of metal ions or other biologically relevant molecules. nih.gov |

| Chemical Probes | Introduction of photoreactive or bioorthogonal groups at the 5-position. | Target identification and validation in drug discovery. |

Q & A

Q. What documentation is essential for regulatory compliance in preclinical studies involving this compound?

- Methodological Answer :

- Material Safety Data Sheets (MSDS) : Document toxicity, handling protocols, and disposal methods .

- Animal Welfare Compliance : Adhere to ARRIVE guidelines for in vivo studies, including ethical review board approvals .

- Data Transparency : Archive raw datasets (e.g., NMR spectra, assay readouts) in repositories like Zenodo or Figshare for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.